![molecular formula C25H28N6O3 B568873 O-Methyl Ether Olmesartan Acid CAS No. 1039762-40-7](/img/structure/B568873.png)
O-Methyl Ether Olmesartan Acid
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Overview
Description
“O-Methyl Ether Olmesartan Acid” is a biochemical used for proteomics research . It has a molecular formula of C25H28N6O3 and a molecular weight of 460.53 .
Synthesis Analysis
The synthesis of “O-Methyl Ether Olmesartan Acid” can be achieved from olmesartan or olmesartan medoxomil . The dissolution of the antihypertensive AT1 antagonist olmesartan in methanol generates in situ a new highly bioactive methyl ether analogue via SN1 mechanism involving an intramolecular proton transfer from carboxyl to hydroxyl group .
Molecular Structure Analysis
The molecular structure of “O-Methyl Ether Olmesartan Acid” is represented by the formula C25H28N6O3 . More detailed information about its structure can be obtained through techniques such as nuclear magnetic resonance and mass spectrometry .
Chemical Reactions Analysis
Ethers, including “O-Methyl Ether Olmesartan Acid”, can undergo acidic cleavage. This involves the ether oxygen being protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
The physical and chemical properties of “O-Methyl Ether Olmesartan Acid” can be determined through various analytical techniques. For instance, scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) studies can be used to ensure the physical and chemical compatibility of the compound with other substances .
Mechanism of Action
While specific information about the mechanism of action of “O-Methyl Ether Olmesartan Acid” is not available, it’s worth noting that olmesartan, a related compound, is an angiotensin II receptor blocker (ARB). ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects .
Safety and Hazards
Future Directions
The introduction of the methyl group to olmesartan did not alter its pharmacological properties, opening new avenues in the synthesis of novel drugs . Furthermore, the degradation pathway of olmesartan acid, one of the most used sartans, was investigated by simulating the chlorination process normally used in a wastewater treatment plant to reduce similar emerging pollutants .
properties
IUPAC Name |
5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)34-4)21(24(32)33)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14H,5,8,15H2,1-4H3,(H,32,33)(H,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUHNKHOZJBIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methyl Ether Olmesartan Acid |
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